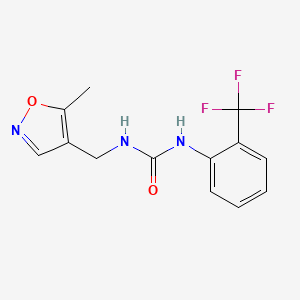
1-((5-Methylisoxazol-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5-Methylisoxazol-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea, also known as MI-TFU, is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has been found to have potential therapeutic applications due to its unique chemical structure and mechanism of action.
Aplicaciones Científicas De Investigación
1-((5-Methylisoxazol-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea has been studied extensively for its potential therapeutic applications. It has been found to have anti-cancer properties, inhibiting the growth of various cancer cell lines. 1-((5-Methylisoxazol-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea has also been shown to have anti-inflammatory properties, making it a potential treatment for various inflammatory diseases. Additionally, 1-((5-Methylisoxazol-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea has been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 1-((5-Methylisoxazol-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. 1-((5-Methylisoxazol-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea has been found to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. Additionally, 1-((5-Methylisoxazol-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea has been found to inhibit the activity of the protein kinase CK2, which is involved in cell signaling pathways.
Biochemical and Physiological Effects:
1-((5-Methylisoxazol-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-((5-Methylisoxazol-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea has also been found to inhibit the production of inflammatory cytokines, reducing inflammation in cells. Additionally, 1-((5-Methylisoxazol-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea has been found to have antioxidant properties, protecting cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-((5-Methylisoxazol-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea has several advantages for use in lab experiments. It is a stable compound that can be synthesized in high yields and purity. It is also relatively easy to work with and can be used in various assays and experiments. However, 1-((5-Methylisoxazol-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea also has limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, 1-((5-Methylisoxazol-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea has not been extensively studied in vivo, limiting its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on 1-((5-Methylisoxazol-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea. One area of research is the further elucidation of its mechanism of action. This will allow for a better understanding of its potential therapeutic applications. Additionally, further studies are needed to determine the efficacy of 1-((5-Methylisoxazol-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea in vivo. This will provide valuable information on its potential use as a therapeutic agent. Finally, research is needed to optimize the synthesis of 1-((5-Methylisoxazol-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea and develop new derivatives with improved properties.
Métodos De Síntesis
The synthesis of 1-((5-Methylisoxazol-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea involves the reaction of 5-methylisoxazole-4-carbaldehyde with 2-(trifluoromethyl)aniline. This reaction is catalyzed by a base such as potassium carbonate and results in the formation of 1-((5-Methylisoxazol-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea. The synthesis of 1-((5-Methylisoxazol-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea has been optimized to produce high yields and purity, making it suitable for use in various research applications.
Propiedades
IUPAC Name |
1-[(5-methyl-1,2-oxazol-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O2/c1-8-9(7-18-21-8)6-17-12(20)19-11-5-3-2-4-10(11)13(14,15)16/h2-5,7H,6H2,1H3,(H2,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXCSNLDYXEVKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-Methylisoxazol-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

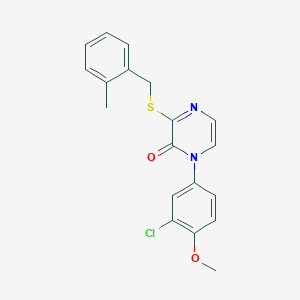
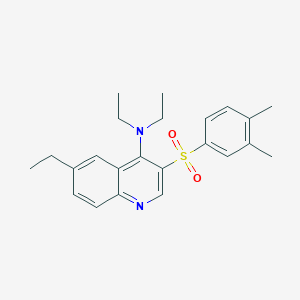
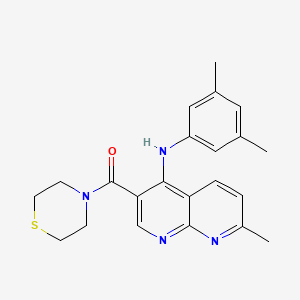
![[(2-Formyl-1-methyl-1H-indol-3-yl)thio]acetic acid](/img/structure/B2790737.png)
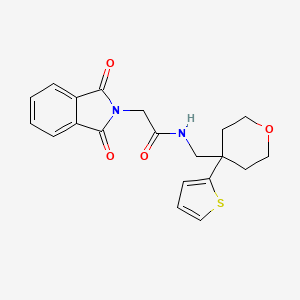

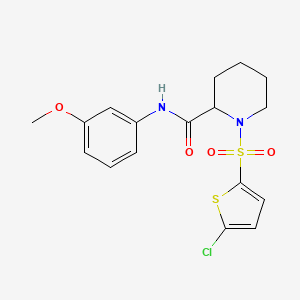
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 1-naphthoate](/img/structure/B2790741.png)
![3-chloro-N-[(6-methoxypyridin-3-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2790743.png)
![N-[(E)-2-nitro-2-[4-(trifluoromethoxy)phenyl]sulfonylethenyl]-3,5-bis(trifluoromethyl)aniline](/img/structure/B2790745.png)
![1-[4-[1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-4-yl]oxybut-2-ynyl]-4-methylpiperazine](/img/structure/B2790746.png)
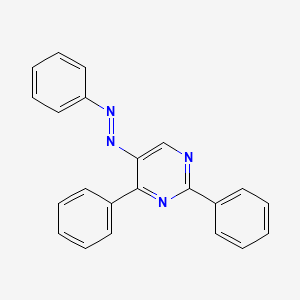
![2-Cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2790749.png)
![N-(2,4-dimethoxyphenyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2790753.png)